molecular formula C9H7IO2S B1679110 pd150606 CAS No. 179528-45-1

pd150606

Cat. No.: B1679110
CAS No.: 179528-45-1
M. Wt: 306.12 g/mol
InChI Key: DJCVSFWGKYHMKH-YVMONPNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD150606 involves the reaction of 4-iodobenzaldehyde with thioglycolic acid under basic conditions to form the corresponding thioester. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: PD150606 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

PD150606 has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-3-(4-iodophenyl)-2-sulfanylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCVSFWGKYHMKH-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)S)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C(=O)O)\S)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431672
Record name pd 150606
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179528-45-1
Record name (2Z)-3-(4-Iodophenyl)-2-mercapto-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179528-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD 150606
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179528451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name pd 150606
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD 150606
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: PD150606 is a potent and selective inhibitor of calpain, a family of calcium-activated neutral cysteine proteases. Unlike other calpain inhibitors that target the enzyme's active site, this compound acts through a non-active site mechanism, possibly by interacting with the calcium-binding domains of calpain. [] This interaction prevents calpain activation and subsequent substrate cleavage, leading to a variety of downstream effects depending on the cell type and context. For instance, this compound has been shown to:

  • Prevent apoptosis: In various cell types, including cardiomyocytes, neurons, and renal cells, this compound has demonstrated the ability to attenuate apoptosis induced by various stimuli like hypoxia/ischemia, oxidative stress, and excitotoxicity. [, , , , , , , , ] This protective effect is attributed to its ability to inhibit calpain-mediated cleavage of apoptotic mediators like Bax and caspase-3. [, , ]
  • Reduce inflammation: Studies have shown that this compound can reduce inflammatory responses by modulating signaling pathways like PI3K/AKT and NF-kB, which are involved in the production of pro-inflammatory cytokines. [, ]
  • Improve functional outcomes: In animal models of spinal cord injury and pulmonary hypertension, this compound treatment has been associated with improved functional recovery and attenuated disease severity, respectively. [, ] These effects are likely due to the combined anti-apoptotic, anti-inflammatory, and neuroprotective effects of calpain inhibition.

A:

    A: While specific historical milestones are not outlined in the articles, the research highlights the evolving understanding of calpain's role in various pathologies. Early studies identified the neuroprotective effects of this compound, showcasing its potential in combating neuronal damage. [] Subsequent research has expanded to explore its therapeutic potential in other conditions like myocardial ischemia, pulmonary hypertension, and cataract formation. [, , ]

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